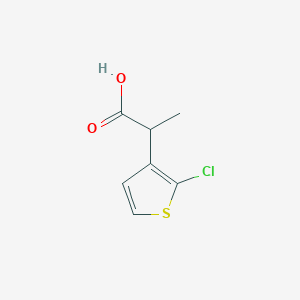

2-(2-Chlorothiophen-3-yl)propanoic acid

Description

2-(2-Chlorothiophen-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a chlorinated thiophene ring attached to a propanoic acid backbone. The chlorine substituent at the 2-position of the thiophene ring introduces electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H7ClO2S |

|---|---|

Molecular Weight |

190.65 g/mol |

IUPAC Name |

2-(2-chlorothiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C7H7ClO2S/c1-4(7(9)10)5-2-3-11-6(5)8/h2-4H,1H3,(H,9,10) |

InChI Key |

AHHBNIUZVXQUPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(SC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method includes the following steps:

Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst to produce 2-chlorothiophene.

Friedel-Crafts Acylation: The 2-chlorothiophene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2-(2-Chlorothiophen-3-yl)propanoic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

2-(2-Chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Thiophene vs. Benzene Derivatives

| Compound | Aromatic Ring | Key Properties |

|---|---|---|

| 2-(2-Chlorothiophen-3-yl)propanoic acid | Thiophene | Moderate polarity, electron-deficient ring |

| 2-Chloro-3-phenylpropanoic acid | Benzene | Higher hydrophobicity, planar structure |

Functional Group Modifications

Amino and Hydroxy Substituents

- 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride: The amino group introduces basicity, while the hydrochloride salt improves crystallinity and water solubility. This contrasts with the neutral carboxylic acid group in the target compound .

Protective Groups and Complex Substituents

Table 2: Functional Group Impact

| Compound | Functional Groups | Effect on Properties |

|---|---|---|

| Target compound | Carboxylic acid, Cl | Moderate acidity, lipophilicity |

| Amino-hydrochloride derivative | Amino, HCl salt | Enhanced solubility, basicity |

| Boc-protected analog | Boc, chlorophenylmethyl | Stabilized amine, steric hindrance |

Biological Activity

2-(2-Chlorothiophen-3-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(2-Chlorothiophen-3-yl)propanoic acid can be represented as follows:

- Molecular Formula : C₉H₈ClO₂S

- Molecular Weight : 217.68 g/mol

The presence of a chlorothiophene moiety is significant, as thiophene derivatives often exhibit diverse biological activities.

Antimicrobial Activity

Preliminary studies indicate that 2-(2-Chlorothiophen-3-yl)propanoic acid demonstrates notable antimicrobial properties. Research has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

Studies have also suggested anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation.

The mechanisms underlying the biological activities of 2-(2-Chlorothiophen-3-yl)propanoic acid are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : By affecting cytokine production, it may alter immune responses and reduce inflammation.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiophene derivatives, including 2-(2-Chlorothiophen-3-yl)propanoic acid. The study involved testing against clinical isolates of bacteria and demonstrated significant inhibition compared to control groups, supporting its potential use in clinical settings .

Anti-inflammatory Research

Another research project focused on the anti-inflammatory effects of this compound in a rodent model of arthritis. Results indicated a reduction in paw swelling and inflammatory markers in treated animals compared to untreated controls, suggesting therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.